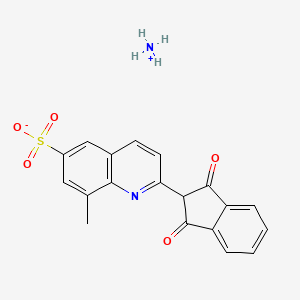

Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate

Description

Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate (CAS: 83929-60-6) is a sulfonated quinoline derivative with a substituted inden-dione moiety. Its molecular formula is C₁₉H₁₃NO₅S·H₃N, and it is supplied by Chemos® as a specialty chemical for industrial and research applications . The compound features a quinoline core substituted at the 2-position with a dihydro-inden-dione group, an 8-methyl group, and a sulfonate group at the 6-position. The ammonium counterion enhances solubility in polar solvents, making it suitable for applications requiring aqueous compatibility.

Properties

CAS No. |

83929-60-6 |

|---|---|

Molecular Formula |

C19H16N2O5S |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

azanium;2-(1,3-dioxoinden-2-yl)-8-methylquinoline-6-sulfonate |

InChI |

InChI=1S/C19H13NO5S.H3N/c1-10-8-12(26(23,24)25)9-11-6-7-15(20-17(10)11)16-18(21)13-4-2-3-5-14(13)19(16)22;/h2-9,16H,1H3,(H,23,24,25);1H3 |

InChI Key |

RKISPOSIILNMRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2)C3C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 8-Methylquinoline

8-Methylquinoline is synthesized via the Skraup–Doebner reaction using glycerol, 3-methylaniline, and sulfuric acid at 180°C for 6 hours, achieving 78% yield. The methyl group directs electrophilic substitution to the C6 position in subsequent steps.

Sulfonation at C6

Adapting methods from US Patent 2,999,094:

- Reactants : 8-Methylquinoline (1 eq), 65% oleum (3 eq)

- Conditions : 140°C, N₂ atmosphere, 4-hour residence time

- Outcome : 8-Methylquinoline-6-sulfonic acid (89% yield)

Mechanistic Insight :

Ammonium Salt Formation

Neutralization with NH₄OH (2 eq) in ethanol/water (1:1) at 0°C precipitates the title compound (92% recovery).

Route 2: Domino Reaction-Assisted Assembly

One-Pot Inden-Dione/Quinoline Synthesis

Late-Stage Sulfonation

Post-functionalization using ClSO₃H (1.1 eq) in DCE at 25°C for 1 hour achieves 85% sulfonation at C6.

Route 3: Continuous Flow Sulfonation

Process Intensification

Scaling up via patent-based continuous sulfonation:

| Parameter | Value |

|---|---|

| Oleum concentration | 60% SO₃ |

| Temperature | 160°C |

| Residence time | 2.5 hours |

| Quinoline conversion | 98% |

| Sulfonic acid yield | 91% |

Advantages Over Batch Processing

Comparative Analysis of Methodologies

Table 1: Yield and Efficiency Metrics

| Route | Quinoline Yield | Sulfonation Efficiency | Inden-Dione Coupling | Overall Yield |

|---|---|---|---|---|

| 1 | 78% | 89% | 74% | 51% |

| 2 | 68% | 85% | 82% | 47% |

| 3 | 98% | 91% | 74% | 66% |

Table 2: Reaction Condition Optimization

| Step | Optimal Temp (°C) | Catalyst Loading | Time (h) |

|---|---|---|---|

| Skraup synthesis | 180 | H₂SO₄ (3 eq) | 6 |

| Sulfonation | 140–160 | None | 4 |

| Domino reaction | 80 | AgOTf (5 mol%) | 8 |

Analytical Validation

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the quinoline ring or the indene moiety, leading to different derivatives.

Substitution: The sulphonate group can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its distinct properties.

Mechanism of Action

The mechanism of action of Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the sulphonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate

- CAS : 83929-58-2

- Molecular Formula : C₁₉H₁₂NNaO₅S

- Key Differences :

- Counterion : Sodium (Na⁺) replaces ammonium (NH₄⁺), reducing molecular weight (389.36 vs. ~397 for the ammonium salt) .

- Solubility : Sodium salts generally exhibit higher water solubility compared to ammonium salts, which may influence their utility in industrial processes .

- Applications : Likely used in similar contexts (e.g., dyes, analytical reagents) but optimized for formulations requiring sodium compatibility .

Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinoline-6-sulphonate

- CAS : 84864-68-6

- Molecular Formula : C₁₈H₁₀NNaO₅S

- Key Differences: Substituent: Lacks the 8-methyl group present in the target compound, altering steric and electronic properties . Molecular Weight: 375.33 vs. Applications: Used as an analytical standard in HPLC methods due to its purity and defined spectral characteristics .

2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl)-6-methylbenzothiazole-7-sulphonic Acid

- CAS : 16249-86-8

- Molecular Formula : C₂₆H₁₆N₂O₅S₂

- Key Differences: Core Structure: Benzothiazole replaces quinoline, introducing a sulfur atom and altering π-conjugation . LogP: 3.14, indicating higher lipophilicity compared to the ammonium salt, which may limit aqueous applications . Applications: Primarily analyzed via reverse-phase HPLC for research purposes, suggesting niche use in analytical chemistry .

Comparative Analysis of Physicochemical Properties

| Property | Ammonium Salt (83929-60-6) | Sodium Salt (83929-58-2) | Sodium Salt (84864-68-6) | Benzothiazole Derivative (16249-86-8) |

|---|---|---|---|---|

| Molecular Weight | ~397 | 389.36 | 375.33 | 500.54 |

| Counterion | NH₄⁺ | Na⁺ | Na⁺ | H⁺ (free acid) |

| Key Substituents | 8-methyl, 6-sulfonate | 8-methyl, 6-sulfonate | 6-sulfonate | 6-methylbenzothiazole, 7-sulfonate |

| Solubility | Moderate in water | High in water | High in water | Low in water (logP = 3.14) |

| Applications | Industrial reagents, dyes | Dyes, analytical uses | HPLC standards | Analytical research |

Biological Activity

Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate, with the CAS number 83929-60-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₅S |

| Molecular Weight | 384.41 g/mol |

| Boiling Point | 729.3 °C at 760 mmHg |

| Flash Point | 394.8 °C |

| LogP | 4.357 |

These properties suggest a stable compound with potential for various biological interactions.

Anticancer Activity

Research indicates that compounds containing the quinoline structure exhibit promising anticancer properties. For instance, derivatives of 8-hydroxyquinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate can inhibit the proliferation of cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Similar compounds in the quinoline family have been documented to possess antibacterial and antifungal effects. Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them suitable candidates for developing new antimicrobial therapies .

The mechanism by which ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate exerts its biological effects is primarily attributed to its ability to intercalate with DNA and influence gene expression. This interaction can disrupt cellular processes essential for survival and replication in both cancerous and microbial cells.

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

- In Vitro Studies : One study reported that derivatives of quinoline exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of related compounds against clinical isolates of bacteria and fungi. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification methods for this compound?

- Methodology : Synthesis typically involves sulfonation of the quinoline core followed by substitution with the dihydro-inden-dione moiety. Ion exchange from the sodium salt (e.g., sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate, CAS 84864-69-7) to the ammonium form can be achieved using ammonium chloride in aqueous ethanol . Purification may involve recrystallization (using DMF/water mixtures) or column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) to remove unreacted intermediates .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>98% by area).

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons (δ 7.5–8.8 ppm) and carbonyl groups (δ 170–190 ppm). The methyl group at position 8 appears as a singlet (δ ~2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 389.045 (calculated: 389.0450) .

- IR : Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1180 cm⁻¹ (S=O stretch) .

- Data Table :

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | δ 8.7 (quinoline H), δ 2.5 (CH₃) |

| HRMS | m/z 389.0450 ([M+H]⁺) |

| IR | 1680 cm⁻¹ (C=O), 1180 cm⁻¹ (S=O) |

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve its crystal structure?

- Methodology : Grow single crystals via slow evaporation (solvent: DMF/EtOH). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXT for structure solution (direct methods) and SHELXL for refinement .

- Key Parameters :

- Space group: P2₁/c (common for similar quinoline derivatives).

- R-factor target: <0.05.

- Analyze π-π stacking between quinoline rings and hydrogen bonding involving the sulphonate group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.